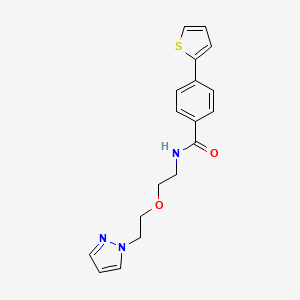

![molecular formula C12H9ClN4O2S B2756499 2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide CAS No. 400080-41-3](/img/structure/B2756499.png)

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

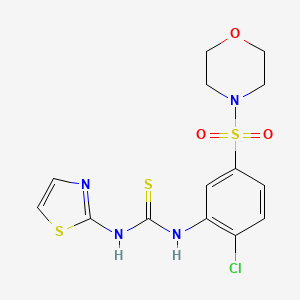

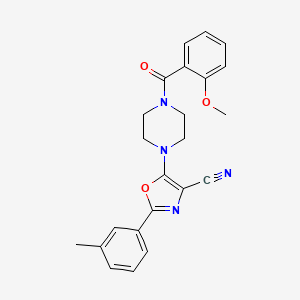

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Benzenesulfonamides are a class of organic compounds that contain a benzene ring attached to a sulfonamide group. They are widely used in medicine, particularly as inhibitors of carbonic anhydrase.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

2-Chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide: is a heterocyclic compound with a bridge-headed nitrogen atom. It has been investigated for its potential as a drug candidate due to its diverse biological activities. Some notable applications include:

- RORγt Inverse Agonists : RORγt (retinoic acid receptor-related orphan receptor gamma t) plays a crucial role in immune regulation. Compounds based on this scaffold have been explored as potential RORγt inverse agonists .

- PHD-1 Inhibitors : PHD-1 (prolyl hydroxylase domain-containing protein 1) inhibitors are relevant in the context of hypoxia-inducible factor (HIF) stabilization. These compounds may have implications in treating conditions related to oxygen sensing and adaptation .

- JAK1 and JAK2 Inhibition : Janus kinases (JAKs) are involved in cytokine signaling pathways. Inhibitors targeting JAK1 and JAK2 have therapeutic potential in autoimmune diseases and certain cancers .

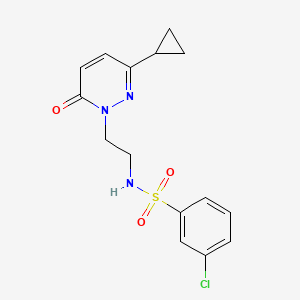

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines have relevance in material sciences. Researchers explore their use in designing functional materials, sensors, and catalysts .

Synthetic Utility and Late-Stage Functionalization

The compound’s synthetic utility has been demonstrated through scale-up reactions and late-stage functionalization. Researchers can leverage its unique structure for diverse chemical transformations.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to act as inverse agonists or inhibitors, modulating the activity of their target proteins . The interaction with these targets can lead to changes in cellular signaling pathways, affecting the function of the cell .

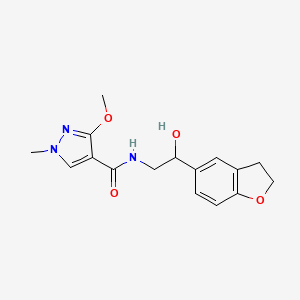

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in conditions such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Propiedades

IUPAC Name |

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2S/c13-9-4-1-2-6-11(9)20(18,19)16-10-5-3-7-17-12(10)14-8-15-17/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUSVGQYRUVHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CN3C2=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2756423.png)

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2756431.png)